
(R)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“®-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” is a chemical compound with a complex structure. Let’s break it down:
Chirality: The “®” prefix indicates that it is a chiral compound, meaning it has an asymmetric carbon center.
Aromatic Ring: The naphthalene ring system provides aromatic character.
Functional Groups: The chlorine (Cl) and trifluoromethyl (CF₃) groups contribute to its reactivity.
準備方法
Synthetic Routes::
Resolution of Racemic Mixture: The chiral center can be resolved by separating the enantiomers using chiral chromatography or enzymatic methods.
Asymmetric Synthesis: Enantioselective synthesis can be achieved using chiral auxiliaries or catalysts.
Reductive Amination: Starting from a suitable precursor, reductive amination with the amine group introduces the desired functionality.
Halogenation: Chlorination at the appropriate position yields the chloro-substituted intermediate.
Scale-Up: Industrial production typically involves large-scale reactions.
Safety Considerations: Specialized equipment and safety protocols are essential due to the use of hazardous reagents.
化学反応の分析
Reactions::
Reduction: Reduction of the naphthalene ring can yield the tetrahydronaphthalene core.
Substitution: Chlorination occurs via electrophilic aromatic substitution.
Lithium Aluminum Hydride (LiAlH₄): For reduction.
Thionyl Chloride (SOCl₂): For chlorination.
Ammonia (NH₃): For amination.
- The main product is the “®-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride” itself.
科学的研究の応用
Medicinal Chemistry: Investigated as potential drugs due to its unique structure.
Agrochemicals: Used in crop protection.
Material Science: Building blocks for novel materials.
作用機序
Biological Targets: It may interact with specific receptors or enzymes.
Pathways: Further research is needed to elucidate its precise mechanism.
類似化合物との比較
Similar Compounds: Compare with other chiral amines or naphthalene derivatives.
Uniqueness: Highlight its distinctive features.
特性
分子式 |
C11H11ClF3N |
|---|---|
分子量 |
249.66 g/mol |
IUPAC名 |
(1R)-7-chloro-5-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
InChI |
InChI=1S/C11H11ClF3N/c12-6-4-8-7(2-1-3-10(8)16)9(5-6)11(13,14)15/h4-5,10H,1-3,16H2/t10-/m1/s1 |
InChIキー |
FFPBEWVAEJSPDE-SNVBAGLBSA-N |
異性体SMILES |
C1C[C@H](C2=C(C1)C(=CC(=C2)Cl)C(F)(F)F)N |
正規SMILES |
C1CC(C2=C(C1)C(=CC(=C2)Cl)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


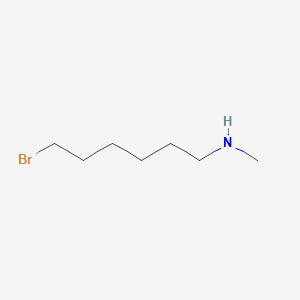
![5-Vinylbenzo[d]thiazole](/img/structure/B12965341.png)

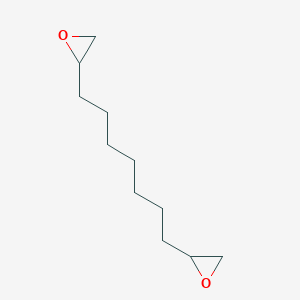

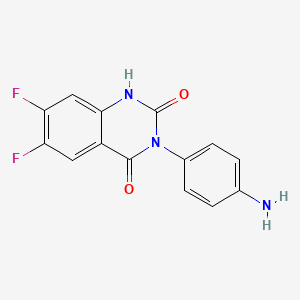
![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12965364.png)

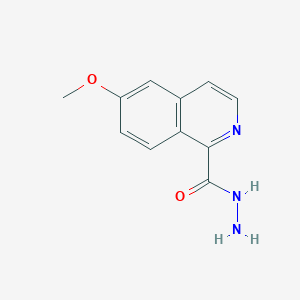
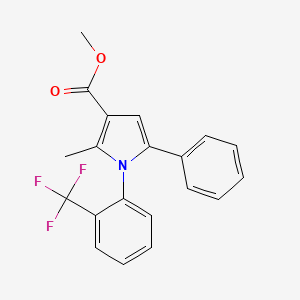
![6-Benzyl-4-chloro-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B12965399.png)
![(R)-2-(2,2-difluorobenzo[d][1,3]dioxol-4-yl)piperidine hydrochloride](/img/structure/B12965400.png)
![2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene-5,11-disulfonic acid](/img/structure/B12965401.png)

